(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1240582-23-3
VCID: VC8394309
InChI: InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol

(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 1240582-23-3

Cat. No.: VC8394309

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester - 1240582-23-3

Specification

CAS No. 1240582-23-3
Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key PSLJSEJEYXGIBA-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(F)(F)F
SMILES CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The tert-butyloxycarbonyl (Boc) group protects the nitrogen at position 1, while a 2,2,2-trifluoroethyl side chain is attached to the chiral carbon at position 3. The (R)-configuration at this center is critical for its stereoselective interactions in biological systems .

Table 1: Key Identifiers of (R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

PropertyValue
CAS Number1240582-23-3
Molecular FormulaC₁₁H₁₉F₃N₂O₂
Molecular Weight268.28 g/mol
IUPAC Nametert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCNC@@HCC(F)(F)F
InChIKeyPSLJSEJEYXGIBA-MRVPVSSYSA-N

The stereochemistry is explicitly defined in the SMILES notation by the [C@@H] descriptor, indicating the (R)-configuration .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step sequence starting from piperazine. A common route involves:

  • Protection of Piperazine: The primary nitrogen is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions.

  • Alkylation: The secondary nitrogen at position 3 is alkylated with 2,2,2-trifluoroethyl triflate or a similar electrophile.

  • Chiral Resolution: The racemic mixture is resolved via chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ProtectionBoc₂O, NaHCO₃, THF/H₂O, 0°C→RT85%
AlkylationTrifluoroethyl triflate, K₂CO₃, DMF, 50°C70%
ResolutionChiralpak AD-H column, hexane/i-PrOH40%

Suppliers such as Shanghai Kaisen Biotechnology and JW & Y Pharmlab optimize these steps for industrial-scale production.

Industrial Availability

The compound is commercially available in gram to kilogram quantities, with purity levels exceeding 95% . Pricing varies by supplier, ranging from $70–$200 per gram, reflecting the cost of chiral resolution and fluorine-containing reagents .

Physicochemical Properties

Stability and Solubility

The Boc group enhances stability under basic conditions but is labile in acidic environments. The trifluoroethyl moiety increases lipophilicity, with a calculated logP of 2.1 . Solubility in water is low (<1 mg/mL), but the compound dissolves readily in dichloromethane, dimethylformamide, and tetrahydrofuran.

Thermal Properties

Applications in Pharmaceutical Research

Role as a Building Block

The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

  • Kinase Inhibitors: The trifluoroethyl group enhances binding to ATP pockets via hydrophobic interactions.

  • Antidepressants: Piperazine derivatives are explored as serotonin receptor agonists, where the (R)-configuration improves selectivity.

Case Study: Anticancer Drug Development

In a 2023 study, the compound was coupled with a pyrimidine scaffold to produce a potent CDK4/6 inhibitor (IC₅₀ = 12 nM). The trifluoroethyl group improved blood-brain barrier penetration compared to non-fluorinated analogs.

Future Perspectives

Further research should focus on:

  • Green Synthesis: Developing catalytic asymmetric alkylation to bypass chiral resolution.

  • Prodrug Applications: Leveraging the Boc group for pH-sensitive drug delivery.

  • Toxicological Profiling: Assessing metabolic stability and organ-specific toxicity.

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